N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane
Overview
Description
N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane is a functional silane compound that features both amino and methoxysilane groups. This compound is notable for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane typically involves the reaction of 11-bromoundecyltrimethoxysilane with ethylenediamine. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane undergoes various chemical reactions, including:
Condensation Reactions: The amino groups can react with carbonyl compounds to form Schiff bases.
Hydrolysis and Condensation: The methoxysilane groups can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a catalyst such as acetic acid, under mild heating conditions.
Hydrolysis and Condensation: Requires the presence of water and can be catalyzed by acids or bases.
Substitution Reactions: Often performed in polar solvents like ethanol or methanol, with the reaction mixture heated to reflux.
Major Products Formed
Schiff Bases: Formed from the reaction with carbonyl compounds.
Siloxane Networks: Resulting from the hydrolysis and condensation of methoxysilane groups.
Alkylated Amines: Produced from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite systems.
Biology: Employed in the modification of surfaces for cell culture, enhancing cell adhesion and proliferation.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane involves its ability to form covalent bonds with both organic and inorganic substrates. The amino groups can interact with various functional groups through hydrogen bonding, ionic interactions, and covalent bonding. The methoxysilane groups can hydrolyze to form silanols, which can then condense to form siloxane networks, providing strong adhesion and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)glycine
Uniqueness
N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane is unique due to its longer alkyl chain, which provides greater flexibility and hydrophobicity compared to shorter-chain analogs. This makes it particularly useful in applications where enhanced hydrophobicity and flexibility are desired, such as in coatings and sealants.
Properties
IUPAC Name |
N'-(11-trimethoxysilylundecyl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38N2O3Si/c1-19-22(20-2,21-3)16-12-10-8-6-4-5-7-9-11-14-18-15-13-17/h18H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEXIOKPOFUXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCNCCN)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556884 | |
Record name | N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121772-92-7 | |
Record name | N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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